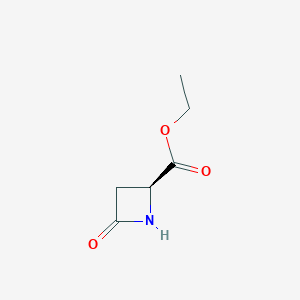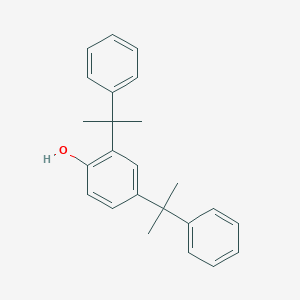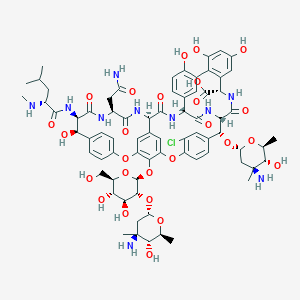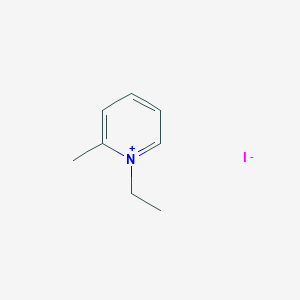![molecular formula C11H18N4NaO14P3 B025712 Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate CAS No. 104809-18-9](/img/structure/B25712.png)
Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related organophosphorus compounds often involves intricate reactions under specific conditions. For instance, the hydrolysis of 2',3'-O-methyleneadenosin-5'-yl bis-5'-O-methyluridin-3'-yl phosphate has been studied to understand the role of the 2'-OH group in facilitating the cleavage of phosphate bonds, a reaction mechanism that could be relevant to the synthesis or breakdown of similar compounds (Lönnberg & Korhonen, 2005).
Molecular Structure Analysis
The molecular structure of organophosphorus compounds is crucial in determining their chemical behavior and reactivity. Studies have shown that modifications in the molecular structure, such as the substitution of hydrogen atoms or the introduction of methyl groups, significantly affect the stability and reactivity of these compounds (Edmundson & Lambie, 1967).
Chemical Reactions and Properties
Chemical reactions involving organophosphorus compounds are diverse and highly dependent on their structural attributes. The introduction of a phosphoric acid group into surfactants, for example, can alter their solubility, surface tension, and micelle formation properties (Tsubone, Uchida, & Mimura, 1990). These chemical properties are pivotal for applications in various industrial and scientific contexts.
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, of organophosphorus compounds can be elucidated through crystallographic and spectroscopic studies. For instance, the crystal structure of a sodium salt related to the target compound offers insights into its thermal behavior and decomposition patterns, which are essential for its practical applications and handling (Kula, Mazur, & Rzączyńska, 2007).
Applications De Recherche Scientifique
Synthetic Chemistry and Material Science Applications
Synthesis of Functionalized Phosphates
Research on synthetic strategies for functionalized phosphates, such as the work by Dar, Mallick, and Murugavel (2015), explores the synthesis of halo functionalized phenyl phosphates and their solid-state aggregation behavior. This area of research is pertinent for understanding how similar complex phosphate compounds can be synthesized and how they aggregate, potentially offering insights into the synthesis or modification of the compound (Dar, Mallick, & Murugavel, 2015).
Nucleobase Orientation and Hydrogen Bonding
The study of different nucleobase orientations in cyclic phosphates, as investigated by Sierosławski et al. (2006), provides foundational knowledge on how the orientation of nucleobases and the hydrogen bonding patterns could affect the structure and function of related sodium phosphate compounds (Sierosławski et al., 2006).
Biochemical Research Applications
Nucleoside Synthesis
Hanna et al. (1988) detailed a high-yield synthesis method for biologically significant nucleosides using the stereospecific sodium salt glycosylation method. This research may offer insights into methods for synthesizing or modifying nucleoside analogs, including complex sodium phosphate compounds (Hanna et al., 1988).
Antimicrobial Activities of Modified Purines
The synthesis and investigation of the antimicrobial activities of modified purines, as conducted by Sharma, Sharma, and Rane (2004), highlight the potential biomedical applications of complex purine structures, which may be relevant for the compound (Sharma, Sharma, & Rane, 2004).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including any necessary precautions that should be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new applications for the compound or new reactions it could be used in.
Please consult with a professional chemist or a relevant expert for accurate information. This is a complex topic and may require specialized knowledge to fully understand.
Propriétés
Numéro CAS |
104809-18-9 |
|---|---|
Nom du produit |
Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
Formule moléculaire |
C11H18N4NaO14P3 |
Poids moléculaire |
561.21 g/mol |
Nom IUPAC |
sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C11H20N5O14P3.Na/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(28-10)2-27-32(23,24)30-33(25,26)29-31(20,21)22;/h3-4,6-7,9-10,17-18H,2H2,1H3,(H,23,24)(H,25,26)(H3,12,13,14)(H2,20,21,22);/q;+1/p-1/t4-,6-,7-,9?,10-;/m1./s1 |
Clé InChI |
FSMRTZAMTMQMEF-OCMBMSOASA-M |
SMILES isomérique |
CN1C=[N+](C2=C1C(N=C(N2)N)[O-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+] |
SMILES |
CN1C=[N+](C2=C1C(N=C(N2)N)[O-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+] |
SMILES canonique |
CN1C=[N+](C2=C1C(N=C(N2)N)[O-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



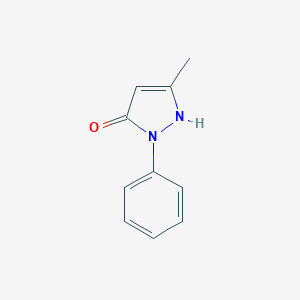
![Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)](/img/structure/B25635.png)
![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)




